![molecular formula C18H17ClN4O B278855 1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278855.png)
1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as protein kinase inhibitors, which are used to treat various types of cancer and autoimmune diseases. In
作用机制
TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which plays a critical role in the activation of B cells and macrophages. By inhibiting BTK, TAK-659 can prevent the activation of these immune cells, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK, leading to a reduction in the activation of B cells and macrophages. This, in turn, leads to a reduction in inflammation and the growth of cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its selectivity for BTK, which can lead to fewer off-target effects compared to other protein kinase inhibitors. TAK-659 also has a favorable pharmacokinetic profile, making it a suitable candidate for oral administration. However, one limitation of TAK-659 is its relatively low solubility, which can make it challenging to work with in lab experiments.
未来方向
There are several future directions for the research and development of TAK-659. One potential area of research is the development of TAK-659 as a combination therapy with other drugs, such as venetoclax, for the treatment of cancer. Another area of research is the exploration of TAK-659's potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to optimize the pharmacokinetic properties of TAK-659 to improve its efficacy and reduce its potential side effects.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor with promising potential in the treatment of cancer and autoimmune diseases. Its selectivity for BTK and favorable pharmacokinetic profile make it a suitable candidate for further research and development. However, further studies are needed to optimize its efficacy and reduce its potential side effects.
合成方法
The synthesis of TAK-659 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-isopropylaniline to form 1-(4-chlorophenyl)-4-isopropylbenzenesulfonamide. This compound is then reacted with sodium azide to form 1-(4-chlorophenyl)-4-isopropylbenzenesulfonyl azide, which is further reacted with propiolamide to form 1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide. The final product is purified by chromatography to obtain a pure compound.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. TAK-659 has also been shown to have a synergistic effect when used in combination with other drugs, such as venetoclax, in treating certain types of cancer.
属性
产品名称 |
1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide |
---|---|
分子式 |
C18H17ClN4O |
分子量 |
340.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N-(4-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-12(2)13-3-7-15(8-4-13)21-18(24)17-20-11-23(22-17)16-9-5-14(19)6-10-16/h3-12H,1-2H3,(H,21,24) |
InChI 键 |
MRVRTNUEUGXJOU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。